2-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O2S2 and its molecular weight is 398.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of thiadiazole and benzamide that has garnered interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and adenosine receptor antagonistic properties.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis of such compounds typically involves the reaction of thiadiazole derivatives with various amines and acylating agents. The presence of the m-tolylamino group and the 2-oxo moiety contributes to its pharmacological profile.
1. Anticancer Activity
Thiadiazole derivatives have been reported to exhibit significant anticancer properties. For instance, several studies have shown that compounds containing the 1,3,4-thiadiazole scaffold can inhibit the growth of various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Thiadiazole derivative A | K562 (leukemia) | 7.4 | |
Thiadiazole derivative B | L1210 (mouse leukemia) | 0.20 | |
Thiadiazole derivative C | HL-60 (human leukemia) | 0.12 |
The mechanism of action often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation. For example, a study indicated that certain thiadiazole derivatives form hydrogen bonds with key residues in target proteins, enhancing their inhibitory effects.
2. Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been extensively studied. Compounds similar to This compound have shown activity against various bacterial strains.
Pathogen | Compound | MIC (µg/mL) | Reference |
---|---|---|---|
Staphylococcus aureus | Thiadiazole derivative D | 62.5 | |
Escherichia coli | Thiadiazole derivative E | 500 | |
Candida albicans | Thiadiazole derivative F | 32–42 |
These compounds demonstrate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their broad-spectrum antimicrobial potential.
3. Adenosine Receptor Antagonism
Recent studies have highlighted the role of thiadiazole derivatives as potential adenosine receptor antagonists. The binding affinity of these compounds to adenosine receptors can be influenced by their structural modifications.
Compound | Receptor Type | K(i) (nM) | Reference |
---|---|---|---|
Thiadiazole-based compound G | A1 receptor | 20 | |
Thiadiazole-based compound H | A3 receptor | 82 |
These interactions are crucial as they may lead to therapeutic applications in conditions where modulation of adenosine signaling is beneficial, such as in certain cardiovascular diseases.
Case Studies
Several case studies have illustrated the biological activities of thiadiazole derivatives:
- Case Study 1 : A series of thiadiazole compounds were evaluated for their anticancer properties against various cell lines, showing promising results in inhibiting proliferation and inducing apoptosis.
- Case Study 2 : The antimicrobial efficacy of a new class of thiadiazoles was tested against resistant strains of bacteria, revealing significant inhibition rates comparable to standard antibiotics.
Propiedades
IUPAC Name |
2-methyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-6-5-8-14(10-12)20-16(24)11-26-19-23-22-18(27-19)21-17(25)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROIDDZYYKJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.